Pyrenochaetic acid B

Description

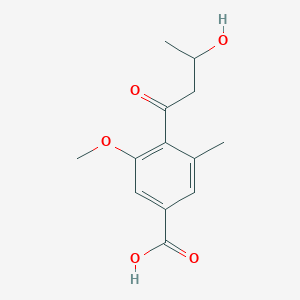

Structure

3D Structure

Properties

CAS No. |

79214-48-5 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C13H16O5/c1-7-4-9(13(16)17)6-11(18-3)12(7)10(15)5-8(2)14/h4,6,8,14H,5H2,1-3H3,(H,16,17) |

InChI Key |

ISUCSLSQOIOUHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CC(C)O)OC)C(=O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Pyrenochaetic Acid B

Fungal Bioprospecting and Microbial Sources of Pyrenochaetic Acid B

The primary source of this compound identified to date is the phytopathogenic fungus Pyrenochaeta terrestris. While other fungal genera are known for producing a wide array of secondary metabolites, including other organic acids, their role as sources for this specific compound is less clear.

Pyrenochaeta terrestris (also known by its synonym Phoma terrestris) is a soil-borne fungus responsible for a disease in onions known as pink root. nih.govinformahealthcare.com In a key study, three novel phytotoxins were successfully isolated from the culture filtrates of Pyrenochaeta terrestris. mdpi.com These compounds were named Pyrenochaetic acid A, B, and C. The structure of this compound was identified as 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid. mdpi.com This research firmly establishes P. terrestris as a definitive microbial source of this compound.

| Fungal Source | Compound Isolated | Reference |

| Pyrenochaeta terrestris | This compound | mdpi.com |

The genus Phaeosphaeria is recognized for its production of a diverse range of chemical constituents, including various polyketides. google.com However, based on available scientific literature, the isolation of this compound from any species within the Phaeosphaeria genus has not been reported.

Alternaria is a cosmopolitan fungal genus that produces at least 268 distinct metabolites, including nitrogen-containing compounds, terpenoids, pyranones, quinones, and phenolics. While some species are known to produce various organic acids, there are currently no reports in the scientific literature detailing the isolation of this compound from Alternaria isolates.

The search for this compound and structurally similar compounds extends to other fungal genera known for producing phytotoxic and bioactive metabolites. Fungi are a prolific source of phenolic acids and benzoic acid derivatives. For example, two new benzoic acid derivatives were isolated from the endophytic fungus Aspergillus versicolor. Similarly, the fungus Neurospora crassa has been identified as a producer of benzoic acid. Given that this compound is a polyketide, other fungi that produce polyketides, such as those in the genera Myrothecium and Neodidymelliopsis, could be considered potential, yet unconfirmed, sources for structurally related compounds. The exploration of such genera is a promising avenue for discovering new analogues or novel production strains.

Advanced Isolation and Purification Techniques for this compound and Analogues

The isolation of this compound from its fungal source relies on established chemical extraction and purification methodologies designed to separate organic compounds from complex biological mixtures.

The isolation of this compound from the culture filtrate of Pyrenochaeta terrestris involves a multi-step solvent extraction process. mdpi.com This method is a common and effective technique for recovering secondary metabolites from liquid fermentation broths.

The general procedure begins with the separation of the fungal biomass from the liquid culture medium, typically through filtration. The resulting cell-free filtrate, which contains the secreted metabolites, is the starting material for extraction. Since the target compound is an acid, the pH of the filtrate is often adjusted. Acidifying the aqueous mixture converts carboxylate salts into their free acid form, which are generally more soluble in organic solvents.

An organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or n-butanol, is then added to the acidified filtrate. The mixture is thoroughly agitated to facilitate the transfer of the desired compound from the aqueous phase to the organic phase. After separation of the two layers, the organic solvent, now containing this compound, is collected. This process may be repeated to maximize the yield. Finally, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing the target compound, which then requires further purification.

| Step | Description | Purpose |

| 1. Filtration | The fungal culture is filtered to separate the liquid filtrate from the mycelia. | To obtain a cell-free liquid containing the secreted metabolites. |

| 2. Acidification | The pH of the filtrate is lowered (e.g., to below 4.5). | To convert the acid salt into its free acid form, increasing its solubility in organic solvents. |

| 3. Liquid-Liquid Extraction | An immiscible organic solvent (e.g., ethyl acetate) is mixed with the filtrate. | To transfer this compound from the aqueous filtrate to the organic solvent. |

| 4. Separation | The aqueous and organic layers are allowed to separate and the organic layer is collected. | To isolate the solvent containing the target compound. |

| 5. Concentration | The organic solvent is evaporated under reduced pressure. | To obtain a crude extract of the compound for further purification. |

Chromatographic Separation and Fractionation Strategies

The purification of this compound from a crude fungal extract relies on various chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity, size, and charge. A typical workflow involves a combination of different chromatographic methods to achieve high purity.

Initially, the crude extract obtained from the fermentation broth of a Pyrenochaeta species is often subjected to liquid-liquid partitioning to separate compounds into broad polarity-based fractions. For instance, the extract might be partitioned between a polar solvent like methanol (B129727) or water and a nonpolar solvent such as ethyl acetate or hexane.

Following initial fractionation, column chromatography is a fundamental technique employed for further separation. Common stationary phases include silica (B1680970) gel for normal-phase chromatography and C18-bonded silica for reversed-phase chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient for normal-phase or a water-acetonitrile/methanol gradient for reversed-phase) is used to elute the compounds from the column. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to pool those containing similar compounds.

For higher resolution and final purification, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC with a C18 column is frequently used for the separation of fungal polyketides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for acidic compounds like this compound.

Centrifugal Partition Chromatography (CPC) offers an alternative liquid-liquid chromatographic technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample nih.gov. In CPC, a biphasic solvent system is used, and the separation occurs based on the differential partitioning of the analytes between the two immiscible liquid phases. This method can be particularly useful for separating complex mixtures and can be scaled up for preparative purposes.

Below is a table summarizing the chromatographic techniques commonly employed in the separation of fungal metabolites like this compound.

| Chromatographic Technique | Stationary Phase/System | Mobile Phase/Solvent System | Principle of Separation |

| Liquid-Liquid Partitioning | Two immiscible liquid phases | e.g., Ethyl acetate/Water | Differential solubility |

| Column Chromatography | Silica gel, C18-bonded silica | Gradient of nonpolar to polar solvents | Adsorption and partitioning |

| HPLC | C18 or other bonded phases | Gradient of aqueous and organic solvents | High-resolution partitioning |

| Centrifugal Partition Chromatography | Biphasic liquid system | One phase is mobile, one is stationary | Differential partitioning |

Application of Bioactivity-Guided Fractionation in Discovery Efforts

Bioactivity-guided fractionation is a powerful strategy used to isolate novel bioactive compounds from natural sources, including fungi researchgate.netnih.gov. This approach involves systematically screening the fractions obtained at each stage of the separation process for a specific biological activity (e.g., antimicrobial, cytotoxic, or enzyme inhibitory activity). This allows researchers to focus their purification efforts on the fractions that contain the compounds responsible for the observed bioactivity, thereby increasing the efficiency of the discovery process.

The discovery of new compounds from Pyrenochaeta species has been guided by bioassays. For example, in the screening for anticancer endophytic fungi, a strain of Pyrenochaeta sp. B36 was selected for chemical investigation due to the cytotoxic activity of its extract against HepG-2 cells tandfonline.com. This led to the isolation of several new and known compounds.

The general workflow for bioactivity-guided fractionation in the context of discovering a compound like this compound would be as follows:

Initial Screening: The crude extract from the Pyrenochaeta fermentation is tested for a desired biological activity.

Fractionation and Screening: The crude extract is then fractionated using a chromatographic technique (e.g., column chromatography). Each fraction is collected and subjected to the same bioassay.

Iterative Purification: The most active fraction(s) are selected for further separation using higher resolution techniques like HPLC. The resulting sub-fractions are again tested for bioactivity.

Isolation and Structure Elucidation: This iterative process of separation and bioassay is continued until a pure, bioactive compound is isolated. The structure of the isolated compound is then determined using spectroscopic methods such as NMR and mass spectrometry.

This targeted approach ensures that the chemical isolation efforts are focused on compounds with interesting biological properties, which can be more efficient than untargeted chemical screening of all constituents of an extract. The table below illustrates a hypothetical bioactivity-guided fractionation scheme for the isolation of a bioactive compound.

| Fractionation Step | Fractions Generated | Bioactivity Assay Results | Decision |

| Crude Extract | 1 (Crude Extract) | Active | Proceed with fractionation |

| Column Chromatography | Fractions 1-10 | Fractions 4-6 show high activity | Pool fractions 4-6 |

| Preparative HPLC of Pooled Fractions | Sub-fractions A-H | Sub-fraction C is most active | Purify Sub-fraction C |

| Final HPLC Purification | Pure Compound X | High activity | Structure elucidation |

Chemical Synthesis and Analogue Development of Pyrenochaetic Acid B

Total Chemical Synthesis Approaches for Pyrenochaetic Acid B

While a dedicated total synthesis of this compound has not been extensively reported in publicly available scientific literature, the synthetic strategies developed for the closely related Pyrenochaetic acid A provide a foundational framework for potential synthetic routes. The structural similarity between Pyrenochaetic acid A and B, primarily differing in the side chain, suggests that a divergent synthetic approach could be employed.

A plausible synthetic strategy for this compound would likely commence with the construction of the substituted aromatic core. This could be achieved through a Diels-Alder reaction, a powerful tool for the formation of six-membered rings with controlled regiochemistry. Following the formation of the aromatic nucleus, the introduction of the dihydropyran ring system would be a critical step. This could be accomplished through various methods, including intramolecular cyclization or hetero-Diels-Alder reactions. The final stages of the synthesis would involve the installation of the side chain, which for this compound is a 1-hydroxypropyl group. This could be achieved through the reaction of a suitable organometallic reagent with an aldehyde precursor on the dihydropyran ring.

Synthetic Strategies for this compound Analogues and Derivatives

The development of synthetic routes to analogues and derivatives of this compound is crucial for structure-activity relationship studies and the exploration of their biological potential. Research has focused on the synthesis of related natural products like the Pyrenocines and other Pyrenochaetic acid variants, as well as the broader class of decalinoylspirotetramic acids.

Synthesis of Pyrenocine Analogues (e.g., Pyrenocines A, B)

Pyrenocines A and B are structurally related to the Pyrenochaetic acids and are also produced by Pyrenochaeta terrestris. The biosynthesis of these compounds is believed to proceed through a polyketide pathway. nih.gov Synthetic efforts towards Pyrenocine A have been reported, providing valuable insights into the construction of the core pyrone ring system.

One of the key starting materials for the synthesis of Pyrenocine A is 5-acetyl-4-methoxy-6-methyl-α-pyrone. tandfonline.com This intermediate can be prepared through the condensation of acetylacetone (B45752) with malonyl chloride, followed by methylation. tandfonline.com This pyrone derivative serves as a versatile building block for the construction of various related natural products.

| Compound | Starting Material | Key Reactions | Reference |

| Pyrenocine A | 5-acetyl-4-methoxy-6-methyl-α-pyrone | Diels-Alder reaction | tandfonline.com |

Derivatization and Synthesis of Other Pyrenochaetic Acid Variants (e.g., Pyrenochaetic Acid A, C, D, E)

The synthesis of Pyrenochaetic acid A has been successfully achieved and provides a template for the synthesis of other variants. tandfonline.comfao.org The key steps in the synthesis of Pyrenochaetic acid A involved a Diels-Alder reaction of 5-acetyl-4-methoxy-6-methyl-α-pyrone with ethyl propiolate to construct the aromatic ring. tandfonline.com Subsequent reduction of the acetyl group and hydrolysis of the ester afforded Pyrenochaetic acid A. tandfonline.com

| Compound | Key Synthetic Strategy | Precursor | Reference |

| Pyrenochaetic Acid A | Diels-Alder reaction, reduction, hydrolysis | 5-acetyl-4-methoxy-6-methyl-α-pyrone | tandfonline.com |

Research into Decalinoylspirotetramic Acid Derivatives and Related Scaffolds

The decalinoylspirotetramic acid scaffold is a common structural motif in a number of bioactive natural products. Research in this area provides a broader context for the synthesis of complex natural products like this compound. An example of a recently discovered compound with this scaffold is Pyrenosetin D, a pentacyclic decalinoylspirotetramic acid derivative isolated from the algicolous fungus Pyrenochaetopsis sp. FVE-087. The structural elucidation of Pyrenosetin D involved extensive spectroscopic analysis.

The synthesis of such complex spirocyclic systems often involves intricate multi-step sequences. Key challenges include the stereocontrolled construction of the decalin ring system and the formation of the spiro-fused tetramic acid moiety. Strategies such as intramolecular Diels-Alder reactions, aldol (B89426) condensations, and transition-metal-catalyzed cross-coupling reactions are often employed to assemble these complex architectures.

Biosynthetic Pathways and Enzymology of Pyrenochaetic Acid B

Elucidation of the Biosynthetic Route to Pyrenochaetic Acid B

The pathway to this compound is understood primarily through the study of its biosynthetic counterpart, Pyrenochaetic Acid A, and the closely related metabolite, Macrophomic acid. nih.govjst.go.jptandfonline.com The producing fungus, Pyrenochaeta terrestris, employs a remarkable enzymatic strategy to construct the core benzoate (B1203000) structure of these molecules from simpler precursors. dntb.gov.uaepri.com

The formation of the aromatic ring in Pyrenochaetic acids is not derived from the common shikimate or polyketide pathways but involves an unusual transformation catalyzed by a single enzyme. tandfonline.comwikipedia.org This conversion is analogous to the biosynthesis of macrophomic acid from a 2-pyrone precursor and oxaloacetate. nih.govjst.go.jp The key step is considered a biochemically rare, enzyme-catalyzed intermolecular Diels-Alder reaction. nih.govjst.go.jp This type of [4+2] cycloaddition is a powerful reaction in organic synthesis for forming six-membered rings and is notable for its presence in the biosynthesis of various natural products. jst.go.jpmasterorganicchemistry.comorganic-chemistry.org

In this proposed mechanism, the enzyme brings together a 2-pyrone derivative (the diene) and a C3-unit derived from oxaloacetate (the dienophile) to construct a bicyclic intermediate. wikipedia.orgresearchgate.net Subsequent enzymatic steps involving decarboxylation and dehydration lead to the final aromatic structure. nih.govjst.go.jp While the concerted Diels-Alder reaction is the leading hypothesis, some studies suggest an alternative stepwise Michael-aldol sequence could also explain the formation of the bicyclic intermediate. wikipedia.org However, the involvement of a natural Diels-Alderase enzyme remains a prominent theory in the biosynthesis of this class of compounds. jst.go.jpwikipedia.org

The central enzyme responsible for the biosynthesis of Pyrenochaetic acids is Macrophomate (B1257912) Synthase (MPS). nih.govtandfonline.com This enzyme was first identified and characterized from the fungus Macrophoma commelinae, which produces macrophomic acid. wikipedia.orgresearchgate.net Crucially, studies have shown that MPS can also utilize pyrenocines, the precursors to pyrenochaetic acids, as substrates. tandfonline.comethz.ch Specifically, it catalyzes the conversion of pyrenocine B into this compound. ethz.ch

| Property | Description | Reference |

|---|---|---|

| Enzyme Type | Diels-Alderase, Decarboxylase | nih.govjst.go.jp |

| Cofactor | Mg²⁺ | researchgate.net |

| Molecular Mass | Approximately 36-40 kDa | nih.govresearchgate.net |

| Quaternary Structure | Dimeric | researchgate.net |

| Substrates | 2-pyrones (e.g., Pyrenocine B) and Oxaloacetate | tandfonline.comethz.ch |

| Product | Benzoates (e.g., this compound) | ethz.ch |

| Catalytic Steps | Decarboxylation, C-C bond formation (x2), Dehydration, Decarboxylation | nih.govjst.go.jp |

The precursors of this compound have been identified through substrate specificity studies of the key biosynthetic enzyme, Macrophomate Synthase. tandfonline.com These experiments demonstrated that MPS efficiently converts Pyrenocine B, a polyketide-derived 2-pyrone, into this compound when supplied with oxaloacetate as the C3 co-substrate. tandfonline.comethz.ch

Metabolic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of isotopically labeled atoms (e.g., ¹³C, ²H, ¹⁸O) from simple precursors into the final complex metabolite. While specific labeling studies for this compound are not detailed in the reviewed literature, this methodology has been fundamental in confirming the origins of related fungal metabolites. For instance, the use of [¹³C]-labeled acetate (B1210297) has been employed to confirm the polyketide origin of pyrone precursors and to trace the assembly of the carbon skeleton in similar biosynthetic pathways. oup.com Such studies provide definitive evidence for the proposed biosynthetic routes by mapping the metabolic flow from primary metabolism to the final natural product.

Genetic Analysis of Biosynthetic Gene Clusters (BGCs) Associated with this compound Production

In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). mdpi.commdpi.com This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes for producing a secondary metabolite. mdpi.com

The BGC for this compound would contain the gene for Macrophomate Synthase, the key enzyme for the final assembly step. tandfonline.com In addition to the MPS gene, the cluster is expected to house the genes for the biosynthesis of its precursor, Pyrenocine B. The assembly of Pyrenocine B, a polyketide, would require a Polyketide Synthase (PKS) enzyme. Fungal PKSs are large, multi-domain enzymes that iteratively condense simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build the polyketide backbone. nih.gov The BGC would therefore likely include a PKS gene along with genes for any necessary tailoring enzymes (e.g., methyltransferases, oxidoreductases) that modify the polyketide intermediate to form the final Pyrenocine B structure. The discovery and analysis of such BGCs are often achieved through genome mining, where fungal genomes are sequenced and analyzed for characteristic biosynthetic genes. jst.go.jp

Heterologous Expression Systems for Reconstitution and Study of Biosynthetic Pathways

Heterologous expression has become an indispensable tool for studying and engineering fungal natural product biosynthesis. researchgate.netnih.gov This strategy involves transferring the BGC, or individual genes from the pathway, from the native producing organism into a more genetically tractable host. mdpi.com This approach overcomes challenges associated with slow growth, difficult genetic manipulation, or silent BGCs in the native producer. mdpi.comnih.gov

The filamentous fungus Aspergillus oryzae is a widely used and highly effective heterologous host for expressing fungal BGCs due to its efficient protein production and post-translational modification capabilities. nih.govjst.go.jpnih.gov The successful reconstitution of entire biosynthetic pathways in A. oryzae has been demonstrated for numerous fungal metabolites, allowing for detailed characterization of enzyme function and the production of pathway intermediates. nih.govjst.go.jp For individual enzyme characterization, the bacterium Escherichia coli is also frequently used. mdpi.com Notably, the gene for Macrophomate Synthase has been successfully cloned and expressed in E. coli, which enabled its purification and detailed biochemical characterization, including the investigation of its substrate scope. oup.com This use of heterologous hosts is fundamental to confirming gene function and deciphering the chemical logic of complex biosynthetic pathways like that of this compound. nih.gov

Structure Activity Relationship Sar Studies of Pyrenochaetic Acid B and Analogues

Correlating Structural Features with Biological Activities in Pyrenochaetic Acid Derivatives

Pyrenochaetic acids are characterized by a substituted benzoic acid core. For instance, Pyrenochaetic acid A, B, and C are all benzoic acid derivatives with a methoxy (B1213986) group at the C-3 position and a methyl group at the C-5 position. The variation among these analogues primarily lies in the butyryl side chain attached at the C-4 position. Understanding how modifications to this core structure and its substituents affect bioactivity is the central goal of SAR studies.

General observations from studies on pyrenochaetic acid derivatives and similar phenolic compounds suggest that the presence and position of hydroxyl, methoxy, and alkyl groups on the aromatic ring, as well as the nature of the acyl side chain, are critical determinants of their biological profiles. For many phenolic compounds, the presence of a carboxylic acid group and specific hydroxylation patterns on the benzene (B151609) ring are crucial for antimicrobial and other biological activities.

While specific data on Pyrenochaetic acid B is scarce, research on its close analogue, Pyrenochaetic acid A, which is frequently isolated from various fungi, indicates its involvement in the chemical profile of these organisms. The co-occurrence of these compounds suggests a common biosynthetic pathway and potentially overlapping biological activities, making the SAR of one relevant to the other.

SAR Analysis for Phytotoxic Effects of Pyrenochaetic Acid Derivatives

The phytotoxicity of natural compounds is a key area of interest for the development of bioherbicides. Studies on various fungal metabolites, including those structurally related to pyrenochaetic acids, have begun to unravel the structural requirements for this activity. For instance, in related compounds, the presence of an α,β-unsaturated carbonyl group and specific stereochemistry at certain positions have been shown to be essential for phytotoxicity.

While direct SAR studies on the phytotoxicity of this compound are not extensively documented, the general principles derived from similar natural products can be informative. The butyryl side chain of this compound, with its specific saturation and substitution, likely plays a significant role in its interaction with plant targets. Alterations to this side chain, such as the introduction of double bonds or hydroxyl groups, would be expected to modulate its phytotoxic effects. The table below outlines hypothetical modifications to a pyrenochaetic acid core and their potential impact on phytotoxicity based on general SAR principles for phytotoxins.

| Modification | Structural Feature | Predicted Effect on Phytotoxicity |

| Introduction of α,β-unsaturation | Creates a Michael acceptor | Likely increase |

| Alteration of side chain length | Affects lipophilicity and target binding | Variable |

| Hydroxylation of the side chain | Increases polarity | May decrease or alter specificity |

| Esterification of carboxylic acid | Masks a key functional group | Likely decrease |

SAR Investigations for Antimicrobial Potencies of Pyrenochaetic Acid Derivatives

The antimicrobial properties of phenolic compounds are well-documented. For benzoic acid derivatives, the presence of a carboxylic acid group is often important for activity. Additionally, the substitution pattern on the aromatic ring significantly influences their potency and spectrum of activity. For instance, studies on various phenolic acids have shown that the presence of hydroxyl groups, particularly in ortho and para positions relative to the carboxylic acid, can enhance antimicrobial effects.

| Structural Feature | Observed Effect on Antimicrobial Activity | Reference Compound Class |

| Carboxylic acid group | Generally important for activity | Phenolic acids nih.gov |

| Hydroxyl groups on the ring | Presence and position (ortho, para) often enhance activity | Benzoic acid derivatives nih.gov |

| Methoxy groups on the ring | Can modulate activity, sometimes increasing it | Vanillic and syringic acids nih.gov |

| Alkyl side chain | Length and branching affect lipophilicity and potency | General antimicrobial agents |

Comparative SAR Studies with Structurally Related Natural Products (e.g., Decalinoylspirotetramic Acids)

Decalinoylspirotetramic acids are a class of fungal metabolites that, like pyrenochaetic acids, are derived from polyketide biosynthesis. rsc.org These molecules feature a complex, fused ring system that includes a decalin moiety and a tetramic acid unit. rsc.org Despite the difference in the core scaffold (aromatic vs. aliphatic/fused), a comparative analysis can be insightful, particularly concerning the role of acyl side chains and key functional groups.

Recent research on decalinoylspirotetramic acid derivatives, such as the pyrenosetins, has highlighted the importance of both the complex ring system and the side chains for their biological activity, including anticancer effects. mdpi.comnih.govmdpi.com For example, the terminal tetramic acid moiety has been shown to be crucial for the bioactivity of these compounds. mdpi.comgeomar.de Oxidation of a hydroxyl group to a ketone in the side chain of pyrenosetins significantly reduced their activity, emphasizing the sensitivity of the bioactivity to subtle structural changes. mdpi.comgeomar.de

This contrasts with the aromatic pyrenochaetic acids, where the activity is more likely governed by the substitution pattern on the benzoic acid ring and the nature of the linear acyl side chain. The table below offers a comparative overview of the key structural features influencing the bioactivity of these two classes of natural products.

| Structural Feature | Pyrenochaetic Acids | Decalinoylspirotetramic Acids |

| Core Scaffold | Substituted benzoic acid | Fused decalin and spirotetramic acid rings rsc.org |

| Key Functional Groups | Carboxylic acid, methoxy group | Tetramic acid, hydroxyl groups, ketone moieties mdpi.comnih.gov |

| Side Chain | Butyryl or related acyl chain | Often complex, influencing target interaction mdpi.comgeomar.de |

| SAR Determinants | Ring substitution pattern, side chain structure | Stereochemistry of fused rings, side chain modifications mdpi.comgeomar.de |

Advanced Research Methodologies for Pyrenochaetic Acid B Studies

Spectroscopic and Spectrometric Techniques for Structure Elucidation

The definitive structure of Pyrenochaetic acid B was established through a combination of sophisticated spectroscopic and spectrometric methods. High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of the compound. tandfonline.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed insights into the compound's carbon-hydrogen framework. nih.govnih.gov Specifically, ¹H-NMR and ¹³C-NMR spectra revealed the presence and chemical environment of each proton and carbon atom. tandfonline.comacs.org For instance, the ¹H-NMR spectrum of this compound shows characteristic signals including a methyl group, a methoxy (B1213986) group, and protons associated with a 3-hydroxybutyroyl group and an aromatic ring. tandfonline.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), were employed to establish the connectivity between adjacent protons, further clarifying the structure. acs.orgnih.gov

Infrared (IR) spectroscopy was used to identify key functional groups within the molecule, such as hydroxyl (OH) and carbonyl (C=O) groups, which are indicated by their characteristic absorption bands. tandfonline.com The collective data from these techniques unequivocally confirmed the structure of this compound as 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid. tandfonline.com

Enzymatic Assay Development and Characterization for Biosynthetic Pathways

Understanding the biosynthesis of this compound involves the development of specific enzymatic assays to identify and characterize the enzymes responsible for its formation. While direct enzymatic assays for the complete biosynthesis of this compound are not extensively detailed in the provided results, related studies on similar fungal polyketides offer a clear methodological framework. The biosynthesis is thought to proceed through a polyketide synthase (PKS) pathway, followed by tailoring reactions catalyzed by various enzymes. nih.govd-nb.info

The general approach involves the isolation and purification of candidate enzymes from the producing fungus, Pyrenochaeta terrestris. tandfonline.comjst.go.jp Assays are then designed to test the activity of these enzymes using potential precursors. For example, to characterize a synthase, precursors like acetyl-CoA and malonyl-CoA would be incubated with the purified enzyme, and the reaction products analyzed by techniques like HPLC or LC-MS to detect the formation of intermediates or the final product. tandfonline.combeilstein-journals.org

In the broader context of fungal polyketide biosynthesis, researchers have successfully characterized enzymes like macrophomate (B1257912) synthase, which catalyzes a complex transformation of a 2-pyrone to a benzoate (B1203000) analogue. nih.gov This involved incubating the purified enzyme with proposed substrates and analyzing the products. nih.govtandfonline.com Such methodologies, including the use of isotopically labeled substrates to trace their incorporation into the final product, are directly applicable to elucidating the specific enzymatic steps in the this compound biosynthetic pathway. nih.gov

Genetic Engineering and Molecular Biology Approaches in Fungal Biosynthesis

Genetic engineering and molecular biology are powerful tools for investigating and manipulating the biosynthesis of fungal natural products like this compound. mdpi.comcabidigitallibrary.org A key strategy is the identification and characterization of the biosynthetic gene cluster (BGC) responsible for its production. d-nb.infocabidigitallibrary.org BGCs for secondary metabolites typically contain the core synthase gene (e.g., a polyketide synthase or PKS) along with genes encoding tailoring enzymes, transporters, and regulatory proteins. cabidigitallibrary.org

Once a putative BGC is identified through genome sequencing and bioinformatic analysis, its function can be confirmed using gene knockout experiments. beilstein-journals.orgcabidigitallibrary.org By deleting a specific gene in the cluster, for instance the PKS gene, and observing the abolishment of this compound production, its direct involvement is proven. cabidigitallibrary.org

Furthermore, heterologous expression is a valuable technique where the entire BGC is transferred from its native producer, which may be difficult to cultivate, into a well-characterized host organism like Aspergillus oryzae. nih.govjst.go.jp Successful production of this compound in the heterologous host confirms the identity and completeness of the cloned BGC. nih.govjst.go.jp This approach not only validates the function of the gene cluster but also provides a platform for engineering the pathway to produce novel analogues or improve yields of the desired compound. mdpi.comfrontiersin.org

Bioinformatic and Computational Approaches in Natural Product Discovery and Characterization

Bioinformatic and computational tools are increasingly vital in the study of natural products, including this compound. nih.govnih.gov Molecular networking, a prominent bioinformatic approach, has revolutionized the analysis of complex metabolomic data generated by mass spectrometry. nih.govbiorxiv.orgresearchgate.net This method organizes MS/MS data into networks based on spectral similarity, allowing for the rapid dereplication of known compounds and the targeted identification of new or modified structures within a chemical family. nih.govmdpi.commdpi.com For instance, bioactivity-based molecular networking can be used to prioritize the isolation of bioactive compounds from fungal extracts by correlating chemical profiles with bioassay data. nih.govmdpi.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in structure elucidation and understanding molecular properties. ekb.egmdpi.comajchem-a.com DFT can be used to calculate theoretical NMR chemical shifts and circular dichroism (CD) spectra. researchgate.netresearchgate.netresearchgate.net By comparing these calculated spectra with experimental data, the relative and absolute stereochemistry of complex molecules can be determined with high confidence. researchgate.netresearchgate.netrsc.org This is particularly valuable when traditional methods like X-ray crystallography are not feasible. acs.orgd-nb.info

In vitro and In vivo Bioactivity Assay Development for Mechanistic Elucidation

To understand the biological function and mechanism of action of this compound, a variety of in vitro and in vivo bioactivity assays are employed.

In vitro assays are conducted in a controlled laboratory setting, often using isolated cells, proteins, or enzymes. For example, the phytotoxic effects of this compound have been evaluated by testing its ability to inhibit the root growth of onion and rice seedlings in a laboratory setting. tandfonline.com Cytotoxicity assays using various cancer cell lines (such as colorectal, melanoma, lung, and breast cancer lines) are commonly used to screen for anticancer activity. mdpi.comresearchgate.net These assays typically measure cell viability or proliferation after exposure to the compound and allow for the determination of key parameters like the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). mdpi.com Further in vitro studies can include enzyme inhibition assays to pinpoint specific molecular targets or antioxidant assays to measure free radical scavenging activity. mdpi.com

Future Directions and Emerging Research Frontiers for Pyrenochaetic Acid B

Unexplored Biosynthetic Pathways and Novel Enzyme Discovery

The biosynthesis of Pyrenochaetic acid B is known to proceed via the reaction of its precursor, Pyrenocine B, with oxaloacetate, a transformation catalyzed by the enzyme Macrophomate (B1257912) Synthase (MPS). naturalproducts.netethz.ch However, this is just one piece of a larger puzzle. The upstream pathway leading to Pyrenocine B is a significant area of unexplored territory.

Research has shown that the pyrenocine skeleton is polyketide in origin, with radiolabeling studies confirming that its assembly utilizes precursors such as acetate (B1210297), formate, and methionine. nih.gov Pyrenocine A is formed first and is subsequently converted to Pyrenocine B. nih.gov Despite this foundational knowledge, the specific enzymes responsible for constructing the polyketide chain and catalyzing its cyclization into the characteristic 2-pyrone ring of the pyrenocines have not been identified. nih.gov The discovery of this putative polyketide synthase (PKS) and any associated tailoring enzymes represents a major goal in understanding the complete biosynthetic network. Elucidating the structure and mechanism of these novel enzymes could reveal new catalytic strategies for pyrone formation in fungi.

Identification of Additional Biological Targets and Elucidation of New Mechanisms of Action

The phytotoxic nature of this compound and its precursors is established, with related compounds like Pyrenocine A and B causing necrotic lesions and cellular electrolyte leakage in plants. nih.govapsnet.org However, the precise molecular targets within the plant cell that initiate these effects remain unknown. A critical future direction is to move beyond phenomenological observation to a mechanistic understanding of its phytotoxicity.

Identifying the specific protein receptors, ion channels, or enzymes that this compound interacts with is paramount. This could be achieved through techniques such as affinity chromatography, proteomics, or genetic screens for resistant plant mutants. Elucidating the compound's mechanism of action will not only shed light on its phytotoxic properties but also could uncover novel vulnerabilities in plant cellular pathways that could be exploited for agrochemical development. Furthermore, given the broad biological activities often associated with polyketides, exploring other potential targets in different organisms, such as bacteria or other fungi, could open up entirely new avenues of research.

Potential for Biosynthetic Engineering and Rational Design of this compound Analogues

The existing knowledge of this compound's biosynthesis opens the door to creating novel, structurally related molecules through bioengineering. The enzyme Macrophomate Synthase (MPS) is a particularly attractive target for such efforts. Research has suggested that enzyme engineering through site-directed mutagenesis could be employed to alter the stereoselectivity of MPS, potentially leading to the production of novel stereoisomers of this compound or related compounds. naturalproducts.net

Furthermore, the study and synthesis of analogues of the reaction intermediates have already proven successful in creating potent inhibitors of MPS. tandfonline.com This demonstrates the feasibility of a rational design approach. By modifying the substrate specificity of MPS or the enzymes in the upstream Pyrenocine B pathway, it may be possible to generate a library of this compound analogues with diverse chemical functionalities. These new compounds could then be screened for enhanced or novel biological activities, including improved phytotoxicity or entirely new therapeutic properties. Such strategies are at the forefront of modern natural product chemistry, aiming to expand nature's chemical repertoire. iucr.org

Strategic Applications in Agrochemicals and Biocontrol Agents based on Phytotoxic and Antimicrobial Activities

The demonstrated phytotoxic effects of pyrenocines, the precursors to this compound, make them intriguing candidates for the development of new agrochemicals. nih.govapsnet.org These compounds are produced by plant pathogens like Pyrenochaeta terrestris (the causal agent of onion pink root disease) and Curvularia inaequalis (a pathogen of zoysia grass), suggesting they are naturally evolved for activity against plants. nih.govapsnet.org Future research should focus on quantifying the herbicidal efficacy of this compound against a broad spectrum of weed species and understanding its mode of action to ensure target specificity and environmental compatibility.

Additionally, the pyranone chemical class, to which the precursor Pyrenocine B belongs, is known for a wide range of biological activities, including antimicrobial and antifungal properties. ontosight.ai A crucial area of future investigation is to systematically screen this compound for its antimicrobial spectrum. Determining its efficacy against key plant pathogenic fungi and bacteria could pave the way for its development as a biocontrol agent, offering a potentially more sustainable alternative to conventional synthetic pesticides.

Role of this compound in Inter-Kingdom Chemical Ecology and Communication

This compound is not just a chemical entity but also a participant in a complex ecological drama. Its production by P. terrestris, the fungus responsible for onion pink root disease, strongly implies a role in the interaction between the fungus and its plant host. nih.gov The phytotoxicity of this class of molecules suggests they may act as virulence factors, helping the fungus to colonize the host plant's roots. apsnet.org

A significant frontier in chemical ecology is to decipher the precise role of this compound in this inter-kingdom relationship. Does it act primarily as a weapon to damage the plant, or does it also function as a signaling molecule, perhaps modulating the plant's defense responses or influencing the surrounding microbial community? Investigating the transcriptional response of both the fungus and the plant during their interaction, and how this is affected by the presence of this compound, could provide profound insights. Understanding this chemical communication is key to comprehending the dynamics of plant disease and may offer novel strategies for its control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.